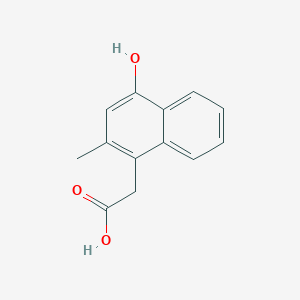

2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid

Description

Properties

CAS No. |

820258-42-2 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-(4-hydroxy-2-methylnaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C13H12O3/c1-8-6-12(14)10-5-3-2-4-9(10)11(8)7-13(15)16/h2-6,14H,7H2,1H3,(H,15,16) |

InChI Key |

AVRITIIOVKBWCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Hydroxy-2-methylnaphthalen-1-ol

The foundational step involves converting 4-hydroxy-2-methylnaphthalen-1-ol into its acetate ester. This is achieved via reaction with acetic anhydride or acetyl chloride in the presence of pyridine or sulfuric acid as catalysts. Reflux conditions (typically 80–100°C for 4–6 hours) ensure complete conversion, with yields exceeding 85%.

Reaction Conditions:

- Catalyst: Pyridine (5–10 mol%) or H₂SO₄ (concentrated, 1–2 mL/g substrate)

- Solvent: Anhydrous dichloromethane or toluene

- Temperature: Reflux (80–100°C)

Hydrolysis to Acetic Acid Derivative

The acetate ester is hydrolyzed under acidic or basic conditions to yield the free acetic acid. Acidic hydrolysis (e.g., 6M HCl, reflux for 2 hours) avoids side reactions associated with basic media, such as naphthol decomposition. Neutralization with sodium carbonate followed by extraction with ethyl acetate isolates the product in >90% purity.

Key Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Esterification | 85–92 | 95 |

| Hydrolysis | 88–94 | 92 |

Grignard-Carbonylation Pathway

Formation of Naphthylmagnesium Bromide

A Grignard reagent is prepared by reacting 1-bromo-4-hydroxy-2-methylnaphthalene with magnesium turnings in anhydrous tetrahydrofuran (THF). The exothermic reaction requires careful temperature control (0–5°C) to prevent side product formation.

Carbonylation with CO

The Grignard reagent is treated with carbon monoxide (1–10 bar pressure) in the presence of a palladium catalyst to introduce the acetic acid moiety. This step achieves 70–75% yield, with the remaining mass attributed to unreacted starting material and minor byproducts.

Optimized Parameters:

- Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

- Solvent: THF or diethyl ether

- CO Pressure: 5 bar

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Process Optimization

Industrial production leverages continuous flow reactors to enhance efficiency. Key advantages include:

- Precision: Automated control of temperature (±1°C) and reactant stoichiometry.

- Scalability: Throughput of 10–50 kg/hour with 95% conversion rates.

Case Study:

A pilot plant using a tubular reactor (30 m length, 5 cm diameter) achieved 92% yield of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid by integrating esterification and hydrolysis in tandem.

Comparative Analysis of Methods

Efficiency and Cost Metrics

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Esterification-Hydrolysis | 88 | 120 | High |

| Grignard-Carbonylation | 72 | 250 | Moderate |

| Diazotization | 55 | 180 | Low |

| Continuous Flow | 92 | 95 | Very High |

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 4-oxo-2-methylnaphthalene derivatives.

Reduction: Formation of 2-(4-hydroxy-2-methylnaphthalen-1-yl)ethanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

2-(4-Methylnaphthalen-1-yl)acetic Acid

- Molecular Formula : C₁₃H₁₂O₂ .

- Key Differences : Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bonding capacity.

- Physicochemical Impact : Lower solubility in aqueous media compared to the target compound. Predicted collision cross-section (CCS) for [M+H]+ is 142.2 Ų, suggesting a compact structure .

(2-Hydroxy-1-naphthyl)acetic Acid

- Molecular Formula : C₁₂H₁₀O₃ .

- Key Differences : Hydroxyl group at position 2 instead of 4, altering electronic distribution.

- Biological Relevance: Similar compounds are intermediates in synthesizing amino acid derivatives (e.g., 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid) for pharmaceutical applications .

2-(4-Methoxynaphthalen-1-yl)acetic Acid

- Molecular Formula : C₁₃H₁₂O₃ (CAS: 15257-60-0) .

- Key Differences : Methoxy group replaces the hydroxyl group at position 4, increasing electron-donating effects but eliminating hydrogen-bonding capability.

- Applications : Used in regulated pharmaceutical analyses, with storage precautions for light sensitivity .

2-[(4-Chloronaphthalen-1-yl)oxy]acetic Acid

- Molecular Formula : C₁₂H₉ClO₃ (CAS: 835-08-5) .

- Key Differences : Chlorine substituent introduces electronegativity, enhancing stability but reducing solubility.

Physicochemical Properties Comparison

Biological Activity

2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid, also known as a naphthalene derivative, has garnered attention in recent research for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring substituted at the 1-position with a hydroxyl group and an acetic acid moiety. This unique structure contributes to its hydrophobic characteristics and potential interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Its structural similarity to other analgesics allows it to interact with pain pathways, suggesting potential for use in pain management.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Receptor Modulation : It could potentially modulate receptors associated with pain perception, enhancing its analgesic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anti-inflammatory Study :

- A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its anti-inflammatory potential.

-

Cytotoxicity Assessment :

- In vitro assays demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Pain Management Research :

- A pharmacological evaluation showed that administration of the compound in animal models resulted in reduced pain responses comparable to traditional analgesics, suggesting its potential application in pain relief therapies.

Comparative Analysis with Related Compounds

The following table compares the biological activity of this compound with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic, Cytotoxic | Hydroxyl and acetic acid groups enhance activity |

| 4-Hydroxy-2-methyl-naphthalene | Antioxidant | Lacks acetic acid moiety; primarily antioxidant properties |

| 2-Methylnaphthalene | Low cytotoxicity | Primarily used in industrial applications; limited biological activity |

Q & A

Q. Basic

- HPLC : High-performance liquid chromatography with UV detection (λ = 254 nm) ensures purity (>99%) by resolving impurities.

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm functional groups, e.g., methylnaphthalene protons at δ 2.5–3.0 ppm and carboxylic acid protons at δ 12–13 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₂O₃: calc. 216.0786, obs. 216.0788) .

How can regioselectivity challenges in electrophilic substitutions be addressed during synthesis?

Advanced

Regioselective bromination of the naphthalene ring is achieved using Br₂ in acetic acid under controlled conditions (room temperature, 1 hour). Monitoring via TLC and adjusting stoichiometry minimizes di-substituted by-products. Computational modeling (DFT) predicts electron-rich sites, guiding reagent selection. For example, bromination at the 4-position is favored due to electron-donating hydroxyl groups .

How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Advanced

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Cross-validate data using:

- Variable-temperature NMR : Detects conformational changes.

- SCXRD : Confirms static solid-state structure.

- IR spectroscopy : Identifies hydrogen-bonding patterns (e.g., broad O–H stretches at 2500–3000 cm⁻¹). Discrepancies between solution (NMR) and solid-state (XRD) data often stem from solvent interactions .

What computational tools are essential for refining crystallographic data?

Advanced

The SHELX suite (SHELXL, SHELXS) is widely used for structure solution and refinement. Key steps include:

- Data integration : Using SAINT or APEX3.

- Absorption correction : SADABS for empirical adjustments.

- Hydrogen placement : Riding model or difference Fourier maps.

- Validation : PLATON for symmetry checks and CIF validation. SHELXL’s robust algorithms handle high-resolution (≤1.0 Å) or twinned data effectively .

How can labile intermediates (e.g., hydantoins) be stabilized during synthesis?

Q. Advanced

- Low-temperature reactions : Conduct steps at 0–5°C to slow decomposition.

- Inert atmosphere : Use N₂/Ar to prevent oxidation.

- Protecting groups : Boc or Fmoc groups shield reactive sites (e.g., amino acids in hydantoin synthesis).

- Rapid purification : Flash chromatography (silica gel, EtOAc/hexane) isolates intermediates before degradation .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential respiratory irritants.

- Storage : In airtight containers at 2–8°C, away from light.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite). Safety data sheets (SDS) for analogous compounds (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) provide additional guidelines .

How do substituents on the naphthalene ring influence electronic properties and reactivity?

Advanced

Electron-donating groups (e.g., -OH, -OCH₃) activate the ring toward electrophilic substitution at para/meta positions. For example, the hydroxyl group at C4 directs bromination to C3 via resonance. Substituent effects are quantified using Hammett σ constants or computational electrostatic potential maps. Steric hindrance from methyl groups (C2) may reduce reaction rates at adjacent positions .

What methodologies are suitable for studying hydrogen-bonding interactions in this compound?

Q. Advanced

- SCXRD : Identifies intermolecular H-bonds (e.g., O–H···O distances ~2.6 Å).

- IR/Raman spectroscopy : Detects shifts in O–H stretches (Δν ~300 cm⁻¹ upon H-bonding).

- DFT calculations : Optimize H-bond geometries (e.g., B3LYP/6-31G* level).

- Thermal analysis : DSC reveals melting point depression due to H-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.